4-Fluoro-2-nitrobenzotrifluoride

Overview

Description

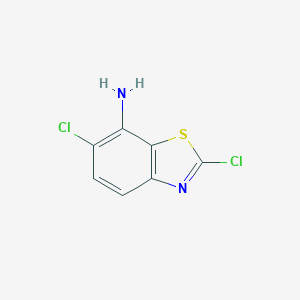

“4-Fluoro-2-nitrobenzotrifluoride” is a chemical compound with the molecular formula C7H3F4NO2 . It is also known as 4-fluoro-2-nitro-1-(trifluoromethyl)benzene . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry . The mass transfer limitation for this nitration process in the millireactor was evaluated .

Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-nitrobenzotrifluoride” is represented by the molecular formula C7H3F4NO2 .

Scientific Research Applications

Synthesis of New Active Pharmaceutical Ingredients (APIs)

4-Fluoro-2-nitrobenzotrifluoride is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients . It’s an important intermediate for the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .

Continuous-Flow Millireactor System

A synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . This continuous-flow synthesis strategy would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration .

Pre-Column Derivatization Technique for HPLC

4-Fluoro-3-nitrobenzotrifluoride is used in the pre-column derivatization technique for High-Performance Liquid Chromatography (HPLC) with UV/VIS spectrophotometric detection of polyamines .

Derivatization Reagent for HPLC Determination

It may be used as a derivatization reagent for the HPLC determination of polyamines .

Synthesis of Hyperbranched Poly (Aryl Ether)

5-Fluoro-2-nitrobenzotrifluoride may be used as a monomer in the synthesis of hyperbranched poly (aryl ether) .

Preparation of Androgen Receptor Modulators

It is also used in the preparation of androgen receptor modulators and other pharmaceutical compounds .

These are just a few of the many applications of 4-Fluoro-2-nitrobenzotrifluoride in scientific research. Its unique properties enable its application in synthesis, pharmaceuticals, and material science, contributing to advancements in diverse areas of study.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

4-Fluoro-2-nitrobenzotrifluoride is primarily used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) . It is particularly important for the synthesis of vasokinetic kinin antagonists, which are used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .

Mode of Action

The mode of action of 4-Fluoro-2-nitrobenzotrifluoride is primarily through its role as a synthetic intermediate. It is used in the nitration of 3-fluorobenzotrifluoride, a process that is fast and highly exothermic . This reaction is part of the synthesis of various pharmaceutical compounds.

Biochemical Pathways

The biochemical pathways affected by 4-Fluoro-2-nitrobenzotrifluoride are those involved in the synthesis of the final pharmaceutical compounds. As an intermediate, it plays a crucial role in the formation of these compounds, influencing their structure and, consequently, their biological activity .

Pharmacokinetics

As a synthetic intermediate, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Fluoro-2-nitrobenzotrifluoride are less relevant than those of the final pharmaceutical compounds it helps to produce. Its impact on bioavailability would be indirect, through its influence on the structure and properties of these compounds .

Result of Action

Its primary role is in the formation of these compounds, and any effects would be a result of the action of these final products .

Action Environment

The action of 4-Fluoro-2-nitrobenzotrifluoride is influenced by various environmental factors during its synthesis. For example, the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature can all affect the reaction performance . These factors need to be carefully controlled to ensure optimal conditions for the synthesis process .

properties

IUPAC Name |

4-fluoro-2-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-1-2-5(7(9,10)11)6(3-4)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWITRIDDKRWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469362 | |

| Record name | 4-Fluoro-2-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-nitrobenzotrifluoride | |

CAS RN |

182289-81-2 | |

| Record name | 4-Fluoro-2-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)

![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)

![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)